
5-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine
Vue d'ensemble
Description
5-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine is a heterocyclic compound . It has the empirical formula C9H11BrN2 and a molecular weight of 227.10 . The IUPAC name for this compound is 5-bromo-2-(1-pyrrolidinyl)pyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BrN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including structures similar to "5-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine," are significantly utilized in medicinal chemistry for the development of compounds targeting human diseases. The interest in these structures is due to their efficient exploration of pharmacophore space, contribution to stereochemistry, and increased 3D molecule coverage. Pyrrolidine and its derivatives, such as pyrrolizines, prolinol, and pyrrolidine-2-one, have been investigated for their selectivity and biological profiles in drug candidates. The review by Petri et al. (2021) highlights the importance of pyrrolidine structures in designing novel compounds with diverse biological profiles, emphasizing the role of stereogenicity and spatial orientation of substituents in achieving target selectivity (Petri et al., 2021).
Hybrid Catalysts in Synthesis
The synthesis of pyridine and pyrrolidine derivatives, including compounds like "this compound," often employs hybrid catalysts for enhancing the efficiency and selectivity of reactions. Parmar et al. (2023) reviewed the use of organocatalysts, metal catalysts, and nanocatalysts in synthesizing pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical applications. This work underscores the evolving role of hybrid catalysts in developing lead molecules for drug discovery, showcasing the versatility of pyridine-based structures in synthesis applications (Parmar et al., 2023).
Functionalization of Pyridines
The regioselective functionalization of pyridines, a category encompassing "this compound," is a critical aspect of synthesizing bioactive compounds. Techniques such as directed metalation or halogen/metal exchange are employed to modify the pyridine scaffold, enhancing its utility in medicinal chemistry. Manolikakes et al. (2013) detail various methods for functionalizing pyridine structures, highlighting the importance of such modifications in developing compounds with desired biological activities (Manolikakes et al., 2013).
Medicinal Importance of Pyridine Derivatives
Pyridine derivatives, closely related to "this compound," play a significant role in medicinal chemistry due to their varied biological activities. These compounds have been studied for their potential in treating a wide range of conditions, including cancer, bacterial infections, and inflammatory diseases. The review by Abu-Taweel et al. (2022) discusses the synthetic routes, structural characterization, and biological applications of pyridine derivatives, emphasizing their potential as chemosensors and therapeutic agents (Abu-Taweel et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-2-(pyrrolidin-1-ylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-3-4-10(12-7-9)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGCISZUJORBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5-Nitrobiphenyl-2-yl)oxy]acetic acid](/img/structure/B3108718.png)
![(2Z)-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)but-2-enoic acid](/img/structure/B3108724.png)
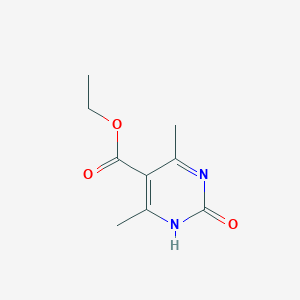

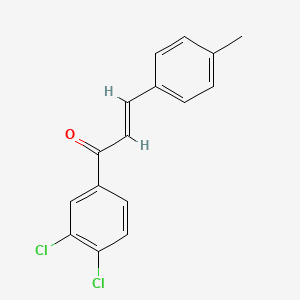
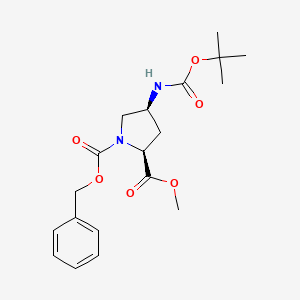

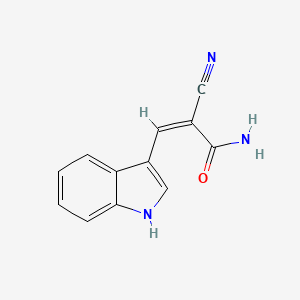
![tert-Butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B3108778.png)

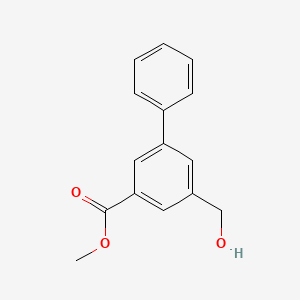
![Methyl 4-[(hydroxyimino)methyl]benzoate](/img/structure/B3108784.png)
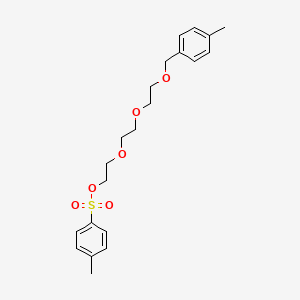
![Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate](/img/structure/B3108803.png)